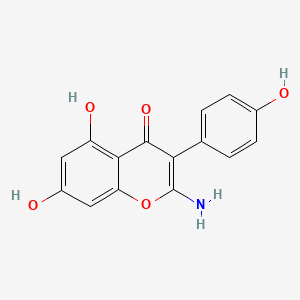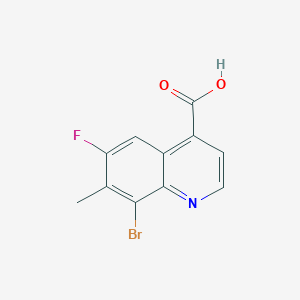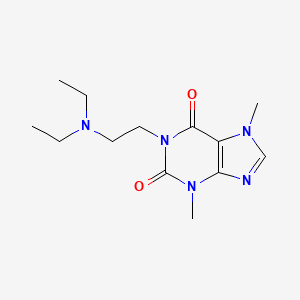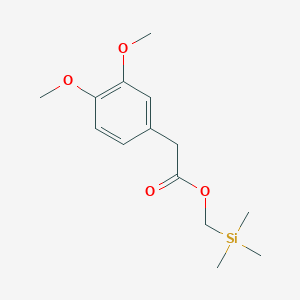
1H-Indazol-3-ol, 1-veratryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-3-ol, 1-veratryl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound features a fused benzene and pyrazole ring system, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazol-3-ol, 1-veratryl- can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole core . Another method includes the use of ortho-fluorobenzaldehyde and hydrazine, which also leads to the formation of indazole derivatives .
Industrial Production Methods: Industrial production of 1H-Indazol-3-ol, 1-veratryl- typically involves metal-catalyzed reactions due to their efficiency and high yields. For example, a copper acetate-catalyzed reaction using oxygen as the terminal oxidant has been described for the synthesis of 1H-indazoles . This method involves the formation of N-H ketimine species followed by cyclization to form the indazole structure.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazol-3-ol, 1-veratryl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.
Applications De Recherche Scientifique
1H-Indazol-3-ol, 1-veratryl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indazol-3-ol, 1-veratryl- involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
1H-Indazole: The parent compound of the indazole family, known for its basic structure and biological activities.
2H-Indazole: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Indazol-3-amine: A derivative with an amino group at the 3-position, studied for its potential as a kinase inhibitor.
Uniqueness: 1H-Indazol-3-ol, 1-veratryl- is unique due to the presence of the veratryl group, which can enhance its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to other indazole derivatives.
Propriétés
Numéro CAS |
1229-97-6 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-7-11(9-15(14)21-2)10-18-13-6-4-3-5-12(13)16(19)17-18/h3-9H,10H2,1-2H3,(H,17,19) |
Clé InChI |
XHCGLUVJQPPZOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)




![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)

![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
